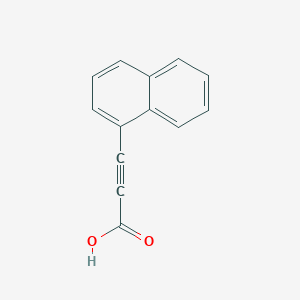

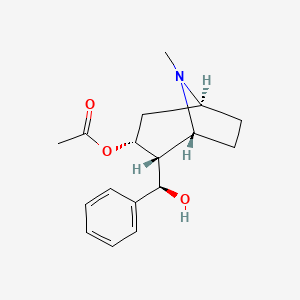

![molecular formula C8H9N B1604914 (2r)-双环[2.2.1]庚-5-烯-2-腈 CAS No. 2888-90-6](/img/structure/B1604914.png)

(2r)-双环[2.2.1]庚-5-烯-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

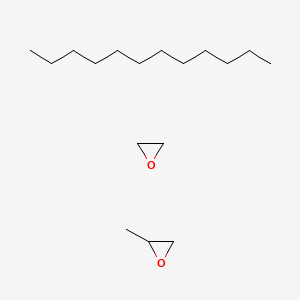

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound. It is widely used in organic synthesis as a versatile building block due to its unique structural and chemical properties. The compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

科学研究应用

合成和聚合物化学

“(2r)-双环[2.2.1]庚-5-烯-2-腈”通过开环复分解聚合(ROMP)和加成聚合等工艺在聚合物和共聚物的合成中发挥着关键作用。格林等人探索了通过开环聚合制备嵌段共聚物,表明降冰片烯衍生物在室温下制造结构化聚合物的多功能性 (Greene, Ivin, Rooney, Kress, & Osborn, 1988)。同样,马修等人强调了钯(II)腈催化剂在降冰片烯衍生物的均聚和共聚中用于获得具有官能团的环脂族聚烯烃 (Mathew, Reinmuth, Melia, Swords, & Risse, 1996)。

催化和反应机理

该化合物有助于理解催化和反应机理。例如,苏尔塔诺夫等人讨论了五氯化钽催化剂促进降冰片烯与乙基格氏试剂立体选择性碳镁化,从而产生高产率的功能化产物 (Sultanov, Ismagilov, Popod’ko, Tulyabaev, Sabirov, & Dzhemilev, 2013)。此外,研究了(2r)-双环[2.2.1]庚-5-烯-2-腈在钯催化官能化降冰片烯加成聚合中的作用,以了解通过外位的插入,这与金属催化的聚合有关 (Kang & Sen, 2004)。

材料科学和光刻

该应用延伸到材料科学,特别是在光刻胶材料的开发中。奥科罗安扬武等人合成并表征了基于环脂族共聚物和三元共聚物的新型脂环聚合物,包括 2-甲基丙基双环[2.2.1]庚-5-烯-2-羧酸酯,显示出 193 nm 光刻胶材料的潜力 (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998)。

化学合成和结构研究

此外,(2r)-双环[2.2.1]庚-5-烯-2-腈是化学合成中的关键中间体,促进了复杂分子结构的形成。例如,普莱特纳等人利用它研究了 2-氯双环[2.2.1]庚-5-烯-2-甲酰胺及其前体,用于合成双环[2.2.1]庚-5-烯-2-酮和双环[2.2.1]庚烷-2-酮,从而明确确定绝对构型 (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor, & Einstein, 2005)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a cyano group, and stereochemical control of the reaction to obtain the desired enantiomer.", "Starting Materials": ["Cyclopentadiene", "Acrylonitrile", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene is reacted with acrylonitrile in the presence of sodium hydride to form a bicyclic intermediate.", "Step 2: The intermediate is treated with bromine to introduce a bromine atom at the 5-position of the bicyclic ring system.", "Step 3: Reduction of the bromine atom with sodium borohydride yields the corresponding bromohydrin intermediate.", "Step 4: Treatment of the bromohydrin with hydrochloric acid results in the formation of a cyclic chloride intermediate.", "Step 5: The chloride intermediate is reacted with sodium cyanide in the presence of sodium hydroxide to introduce a cyano group at the 2-position of the bicyclic ring system.", "Step 6: The resulting nitrile intermediate is reduced with sodium borohydride to yield the desired (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile product." ] } | |

| 2888-90-6 | |

分子式 |

C8H9N |

分子量 |

119.16 g/mol |

IUPAC 名称 |

(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

InChI |

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1 |

InChI 键 |

BMAXQTDMWYDIJX-XLPZGREQSA-N |

手性 SMILES |

C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N |

SMILES |

C1C2CC(C1C=C2)C#N |

规范 SMILES |

C1C2CC(C1C=C2)C#N |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。